molecular formula C22H30N2O9 B13439490 Remifentanil oxalate

Remifentanil oxalate

Cat. No.: B13439490
M. Wt: 466.5 g/mol
InChI Key: ZMGKHCNPWIVLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remifentanil oxalate is a potent, ultra-short-acting synthetic opioid analgesic. It is primarily used during surgery to relieve pain and as an adjunct to anesthesia. This compound is known for its rapid onset and quick recovery time, making it an ideal choice for procedures requiring precise control over analgesia and sedation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of remifentanil oxalate typically involves the derivatization of piperidone. The primary synthetic pathway starts from commercially available N-benzylpiperidin-4-one.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Remifentanil oxalate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The ester linkage in this compound is particularly susceptible to hydrolysis by non-specific tissue and plasma esterases .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For instance, hydrolysis reactions often require acidic or basic conditions, while oxidation reactions may involve agents like hydrogen peroxide .

Major Products

The major product formed from the hydrolysis of this compound is remifentanil acid. This metabolite is pharmacologically inactive and is excreted via the kidneys .

Mechanism of Action

Remifentanil oxalate exerts its effects by binding to μ-opioid receptors in the central nervous system. This binding inhibits the release of excitatory neurotransmitters and alters pain perception. The compound’s rapid onset and short duration of action are due to its quick metabolism by non-specific esterases .

Properties

Molecular Formula

C22H30N2O9

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;oxalic acid

InChI

InChI=1S/C20H28N2O5.C2H2O4/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;3-1(4)2(5)6/h5-9H,4,10-15H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

ZMGKHCNPWIVLHI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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